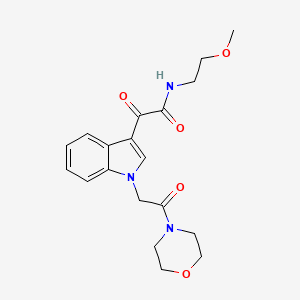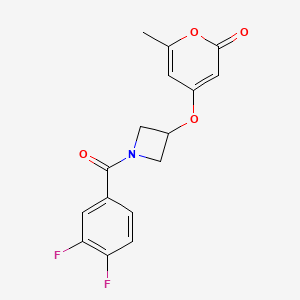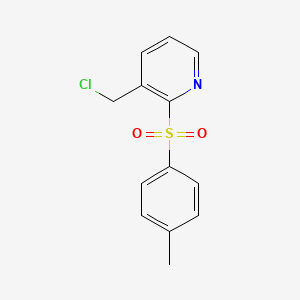![molecular formula C22H27ClN2O3 B2526568 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride CAS No. 1046806-90-9](/img/structure/B2526568.png)
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride is a useful research compound. Its molecular formula is C22H27ClN2O3 and its molecular weight is 402.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Lignin Model Compound Degradation
- A study on the acidolysis of lignin model compounds highlights the complex mechanisms involved in breaking down lignin, a major plant cell wall component. This research is crucial for understanding biomass conversion and valorization processes (T. Yokoyama, 2015).
Biological Activities of α-Carboline Alkaloids
- α-Carboline alkaloids, possessing structural features similar to the query compound, have shown diverse bioactivities. A comprehensive review summarizes their antitumor, anti-microbial, anti-Alzheimer’s disease, anti-atherosclerosis, and antioxidant activities. This underscores the potential of these compounds in medicinal chemistry (Deping Li et al., 2022).
Pharmacokinetics and Hepatic Protection Roles of Indole Derivatives
- The study of indole derivatives, including I3C and its major derivatives, reveals significant roles in hepatic protection, offering insights into their therapeutic potential for chronic liver diseases (Si-Qi Wang et al., 2016).
Synthesis of Indoles
- Research on indole synthesis presents a framework for classifying all indole syntheses, aiding in the development of new methods for constructing this important heterocyclic compound. This has implications for the synthesis of complex organic molecules, including those with pharmacological activities (D. Taber & Pavan K. Tirunahari, 2011).
Environmental Epidemiology of Essential Tremor and β-Carboline Alkaloids
- Studies exploring the environmental determinants of essential tremor (ET) and the role of β-carboline alkaloids like harmane offer insights into the environmental and genetic factors contributing to neurological diseases. This research is vital for understanding the etiology of ET and developing prevention strategies (E. Louis & Wei Zheng, 2010).
Wirkmechanismus
Target of Action
The compound belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets in the body.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
The solubility of the compound in dmso suggests that it may have good bioavailability.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, it binds to specific receptors on cell membranes, modulating their activity and influencing downstream signaling cascades.
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to alter cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . It also affects cell cycle progression, potentially leading to cell cycle arrest at specific phases, thereby inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, such as that of topoisomerases, which are involved in DNA replication and transcription . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in cell cultures has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth or inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage. The threshold for these effects varies depending on the animal model and the specific conditions of the study.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The compound can also influence metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it determines the concentration of the compound at its sites of action.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, influencing cellular processes such as gene expression and energy metabolism.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-22(13-14-5-8-19(26-3)20(11-14)27-4)21-16(9-10-23-22)17-12-15(25-2)6-7-18(17)24-21;/h5-8,11-12,23-24H,9-10,13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZZXIUGFHAHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)C3=C(N2)C=CC(=C3)OC)CC4=CC(=C(C=C4)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)
![Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2526491.png)
![2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2526492.png)

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)





![[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2526504.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2526505.png)

